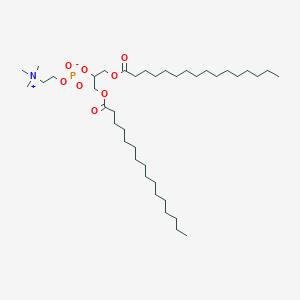
Desulfo-coenzyme a
Descripción general
Descripción
Desulfo-coenzyme A is a derivative of coenzyme A . It is a non-polymer component with a molecular formula of C21 H36 N7 O16 P3 .
Synthesis Analysis
The chemical synthesis of Desulfo-coenzyme A involves the synthesis of desulfopantetheine 4’-phosphate and its enzymatic conversion to desulfo-coenzyme A . The enzymes required for the synthesis of phosphopantothenate were recruited independently in the bacterial and archaeal lineages by convergent evolution .Molecular Structure Analysis
Desulfo-coenzyme A has a molecular formula of C21 H36 N7 O16 P3 . Its molecular weight is 735.469 Da . The exact mass is 735.14 g/mol .Chemical Reactions Analysis
Desulfo-coenzyme A is involved in the aminoacylation pathway of nonribosomal peptide synthetases . It is also involved in the adenylation and thiolation reactions under catalytic conditions .Physical And Chemical Properties Analysis
Desulfo-coenzyme A is a solution in water. It is colorless to slightly yellow in appearance. Its concentration is between 10 mM and 11 mM, and it has a pH of 7.5 ±0.5 . It has a maximum absorption at 259 nm .Aplicaciones Científicas De Investigación
Biosynthesis in Animal Tissues
- Desulfo-coenzyme A is involved in the biosynthesis of coenzyme A in animal tissues. Studies have indicated its synthesis in various animal tissues, including rat brain and liver, suggesting its role in mammalian biochemical processes. The synthesis involves several enzymes and precursors, including cysteine desulfhydrase, which limits the availability of cysteine in the system. These findings highlight the importance of desulfo-coenzyme A in cellular metabolic functions (Aiyar & Sreenivasan, 1962).
Role in Sulfur Abstraction in Catabolic Pathways
- Desulfo-coenzyme A plays a critical role in sulfur abstraction in the catabolic pathway of certain acids. For example, the 3-Sulfinopropionyl-coenzyme A (3SP-CoA) desulfinase catalyzes sulfur abstraction, demonstrating the involvement of desulfo-coenzyme A in specific metabolic pathways (Schürmann et al., 2015).
Influence on Lipid Metabolism
- Desulfo-coenzyme A affects lipid metabolism significantly. Studies on stearoyl-coenzyme A desaturase, which involves desulfo-coenzyme A, have shown its critical role in the synthesis of monounsaturated fatty acids. This enzyme influences various aspects of metabolism, impacting conditions like obesity, insulin resistance, and hepatic steatosis (Flowers & Ntambi, 2008).
Acetyl-CoA Transferase Activity
- Research has shown that desulfo-coenzyme A is involved in the activity of 3-oxoacid coenzyme A transferase. This enzyme plays a role in various metabolic reactions including the conversion of succinyl-CoA and acetoacetate. The specific interactions of desulfo-coenzyme A with this enzyme underscore its importance in metabolic pathways (Whitty et al., 1995).
Role in Coenzyme A Analogs Preparation
- Desulfo-coenzyme A has been used in the preparation of coenzyme A analogs. These analogs are critical for studying various aspects of vitamin and coenzyme metabolism. The synthesis process of these analogs often involves the use of desulfo-coenzyme A, highlighting its utility in biochemical research (Shimizu, 1970).
Involvement in Metabolic Reactions
- Desulfo-coenzyme A is central in various metabolic reactions, particularly those involving carboxylic acids. Its role in different enzymatic processes demonstrates its significance in the overall metabolic framework of cells. These processes include energy metabolism and the synthesis of essential biomolecules (Leonardi et al., 2005).
Potential Therapeutic Targets
- Desulfo-coenzyme A and its related enzymes have been investigated as potential therapeutic targets for various metabolic disorders. This research provides insights into the development of inhibitors and their effects on metabolic diseases, indicating the therapeutic potential of targeting desulfo-coenzyme A-related pathways (Zhang et al., 2014).
Safety And Hazards
Direcciones Futuras
The future directions of research on Desulfo-coenzyme A could involve further understanding of its role in the aminoacylation pathway of nonribosomal peptide synthetases , and its interactions with other enzymes . Further studies could also focus on its synthesis and potential applications in various fields.
Propiedades
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R)-4-[[3-(ethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutyl] hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36N7O16P3/c1-4-23-12(29)5-6-24-19(32)16(31)21(2,3)8-41-47(38,39)44-46(36,37)40-7-11-15(43-45(33,34)35)14(30)20(42-11)28-10-27-13-17(22)25-9-26-18(13)28/h9-11,14-16,20,30-31H,4-8H2,1-3H3,(H,23,29)(H,24,32)(H,36,37)(H,38,39)(H2,22,25,26)(H2,33,34,35)/t11-,14-,15-,16+,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILWZMFJBPIYQKW-IBOSZNHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36N7O16P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00974171 | |
| Record name | 9-{5-O-[{[(4-{[3-(Ethylimino)-3-hydroxypropyl]imino}-3,4-dihydroxy-2,2-dimethylbutoxy)(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]-3-O-phosphonopentofuranosyl}-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00974171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
735.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Desulfo-coenzyme a | |
CAS RN |
5863-40-1 | |
| Record name | Adenosine 5′-(trihydrogen diphosphate), 3′-(dihydrogen phosphate), P′-[(3R)-4-[[3-(ethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutyl] ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5863-40-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Desulfo-coenzyme A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005863401 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Desulfo-coenzyme A | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01829 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 9-{5-O-[{[(4-{[3-(Ethylimino)-3-hydroxypropyl]imino}-3,4-dihydroxy-2,2-dimethylbutoxy)(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]-3-O-phosphonopentofuranosyl}-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00974171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,8-Dichloro-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-one](/img/structure/B1211070.png)






![1-(Chloromethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B1211081.png)





